(3S,5R)-Atorvastatin Calcium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Atorvastatin Calcium Salt involves multiple steps, including the formation of the pyrrole ring, introduction of the fluorophenyl group, and subsequent hydroxylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and stringent quality control measures ensures consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-Atorvastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
(3S,5R)-Atorvastatin Calcium Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of atorvastatin in pharmaceutical formulations.
Biology: Studied for its effects on cellular cholesterol metabolism and its role in the regulation of lipid levels.
Medicine: Extensively researched for its efficacy in lowering cholesterol levels and reducing the risk of cardiovascular events.
Mechanism of Action
The mechanism of action of (3S,5R)-Atorvastatin Calcium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps prevent the buildup of plaques in the arteries, thereby reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: Another statin used to lower cholesterol levels, but with a different chemical structure.
Lovastatin: A naturally occurring statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: A synthetic statin with a higher potency and longer half-life compared to atorvastatin.
Uniqueness
(3S,5R)-Atorvastatin Calcium Salt is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity in inhibiting HMG-CoA reductase. Its fluorophenyl group also enhances its binding affinity to the enzyme, making it a potent cholesterol-lowering agent .
Properties
CAS No. |
887196-25-0 |
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Molecular Formula |
C33H35CaFN2O5 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1 |
InChI Key |
BWFCZHDTTAYGNN-OUPRKWGVSA-N |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Synonyms |
(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt; USP Atorvastatin Related Compound B; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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